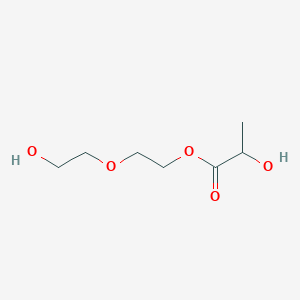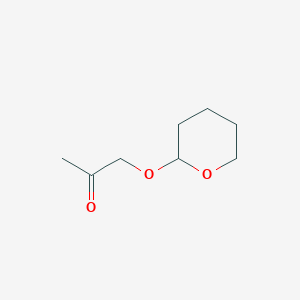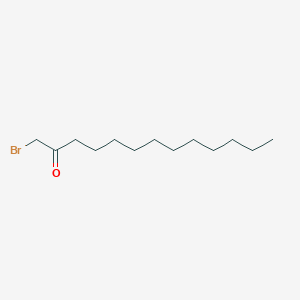
1-Bromotridecan-2-one
Overview
Description
1-Bromotridecan-2-one is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid with a molecular formula of C13H25BrO and a molecular weight of 281.24 g/mol. This compound is used in various fields of research such as organic chemistry, biochemistry, and pharmacology due to its ability to react with other compounds and its ability to induce specific physiological effects.
Scientific Research Applications
Host–Guest Chiral Recognition
1-Bromotridecan-2-one's close analog, 2-bromotridecane, plays a role in host−guest chiral recognition studies. Urea inclusion compounds with 2-bromotridecane allow investigation into chiral recognition between these bromoalkanes and the chiral urea tunnel structure, offering insights into the conformational properties of guest molecules in solid-state environments (Elizabé et al., 1998).
Synthesis of Indolin-2-One Hybrids
Although not directly involving 1-Bromotridecan-2-one, research in the synthesis of indolin-2-one hybrids for anticancer agents highlights the importance of brominated compounds in medicinal chemistry. Strategies like molecular hybridization and bioisosteric substitution are used to develop indolin-2-one-based antitumor agents (Chaudhari et al., 2021).
Building Block in Organic Synthesis
1-Bromo-3-buten-2-one, a compound similar to 1-Bromotridecan-2-one, is investigated as a building block in organic synthesis. It demonstrates potential in forming aza-heterocycles and carbocycles, highlighting the utility of brominated compounds in synthetic chemistry (Westerlund et al., 2001).
Synthesis of Functionalized Tetrahydrofurans
In the synthesis of functionalized tetrahydrofurans, the bromination of alkylidene compounds is a key step. This process, involving compounds similar to 1-Bromotridecan-2-one, is crucial for subsequent functionalization through Suzuki and Heck reactions, underscoring the role of brominated compounds in complex synthesis pathways (Bellur & Langer, 2005).
Synthesis of Labelled Fatty Acids
The synthesis of carbon-13 labeled tetradecanoic acids involves the use of 1-bromotridecane. This process is significant in preparing labeled diacyl phosphatidylcholines, indicating the application of brominated compounds in producing labeled substances for research (Sparrow et al., 1983).
Guest-Induced Amorphous-to-Crystalline Transformation
1-Bromopropane, closely related to 1-Bromotridecan-2-one, is used in a study exploring guest-induced amorphous-to-crystalline transformations in solid supramolecular adsorption materials. This research has implications in the separation of haloalkane isomers, demonstrating the significance of brominated compounds in material science (Wu et al., 2022).
properties
IUPAC Name |
1-bromotridecan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJPJSZORICTQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285072 | |
| Record name | 1-bromotridecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromotridecan-2-one | |
CAS RN |
5365-80-0 | |
| Record name | NSC40401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromotridecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



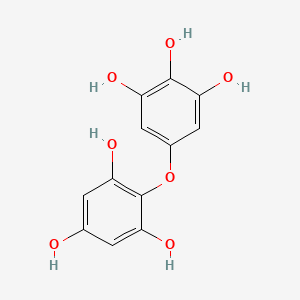
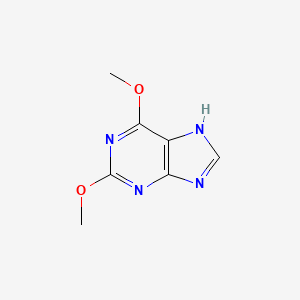
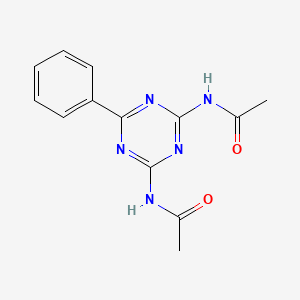

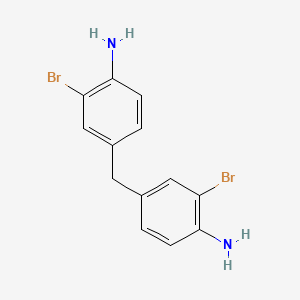

![Pyridine, 2,2'-[1,4-phenylenebis(oxy)]bis[5-nitro-](/img/structure/B3053353.png)

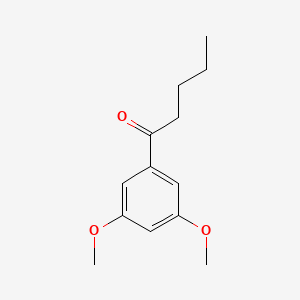
![4-Hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3053357.png)
